7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(4-Chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyridine-triazolopyrimidinone scaffold substituted with a 4-chlorophenyl group. This compound belongs to the triazolopyrimidine family, which is widely studied for its pharmacological and agrochemical applications due to its structural versatility and bioactivity .
Properties
IUPAC Name |
11-(4-chlorophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN5O/c15-9-1-3-10(4-2-9)19-6-5-12-11(13(19)21)7-16-14-17-8-18-20(12)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBGYEHACHENRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the condensation of 4-chlorobenzaldehyde with a pyridine derivative, followed by cyclization with a triazole precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, as a cyclin-dependent kinase inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazolopyrimidine Core
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Observations :
- Substituent Effects on Bioactivity : The 4-chlorophenyl group in the target compound may confer stronger antimicrobial activity compared to the 4-methoxyphenyl analogue (C₁₇H₁₃N₅O₂), as electron-withdrawing groups like Cl enhance binding to microbial targets .
- Side-Chain Modifications: The dimethylaminopropyl substituent in introduces basicity and flexibility, which could influence pharmacokinetic properties such as solubility and tissue penetration.
Pharmacological and Agrochemical Profiles
Antimicrobial Activity
For example, pyrano[2,3-d]pyrimidine-6-ones (structurally related to triazolopyrimidines) showed activity against Gram-positive bacteria and fungi . However, the 4-chlorophenyl variant’s efficacy may surpass that of analogues with bulkier substituents (e.g., cyclopentyl in ), as steric hindrance can reduce target affinity.
Biological Activity
The compound 7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural features, and biological activities, particularly in the context of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 303.75 g/mol. The structure includes a pyrido[3,4-e][1,2,4]triazolo core which is essential for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:
-
In vitro Studies : A derivative of the compound showed promising results against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values were reported as follows:
Cell Line IC50 Value (µM) A549 0.98 ± 0.08 MCF-7 1.05 ± 0.17 HeLa 1.28 ± 0.25
These results indicate strong antiproliferative effects and suggest that the compound may induce apoptosis in cancer cells through modulation of signaling pathways such as c-Met and VEGFR-2 .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar derivatives have shown effectiveness against various bacterial strains:
- Antibacterial Assays : Compounds structurally related to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
Structure-Activity Relationship (SAR)
The presence of the 4-chlorophenyl group is crucial for enhancing biological activity. The SAR studies indicate that modifications at this position can lead to variations in potency and selectivity against different biological targets:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Lacks halogen substitution | Anticancer |
| Compound B | Fluorine instead of chlorine | Antimicrobial |
| Compound C | No halogen substitution | General bioactivity |
This table illustrates how structural changes influence the biological profile of related compounds.
Case Studies
Several case studies have documented the therapeutic potential of pyrido[3,4-e][1,2,4]triazolo derivatives:
- Study on Cancer Cell Lines : A study focused on the effects of various derivatives on cancerous cell lines demonstrated that specific substitutions led to enhanced apoptosis rates and reduced cell viability.
- Inflammatory Response : Another study evaluated the anti-inflammatory properties through COX enzyme inhibition assays. Compounds similar to our target showed IC50 values indicating effective suppression of COX-2 activity.
Q & A
Q. Methodological Example :
- Step 1 : React 3-amino-1,2,4-triazole with 3-cyanoacetyl-indole in DMF under triethylamine catalysis.
- Step 2 : Introduce 4-chlorophenyl groups via electrophilic substitution, followed by cyclization at elevated temperatures.
- Step 3 : Validate purity via HPLC and characterize using high-resolution mass spectrometry (HRMS) .
Basic: How is the molecular structure of this compound characterized, and what tools are essential?
The fused pyrido-triazolo-pyrimidine core is analyzed using X-ray crystallography (for solid-state conformation) and computational modeling (e.g., DFT calculations) to assess planarity and π-π stacking potential. Key techniques include:
- NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm).
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 344.78 for C₁₅H₁₅ClN₆O).
- FT-IR : Identifies functional groups (e.g., C-Cl stretch at 750 cm⁻¹) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC₅₀ values in cancer assays) may arise from variations in assay conditions (e.g., cell line selection, incubation time). To address this:
- Standardize Protocols : Use identical cell lines (e.g., MCF-7 or K562) and controls.
- Dose-Response Curves : Perform triplicate experiments with gradient concentrations (1–100 µM).
- Mechanistic Studies : Employ kinase inhibition assays or SPR to validate target binding (e.g., ERK pathway proteins) .
Q. Example Workflow :
Compare antiproliferative activity in matched cell lines.
Validate target engagement via Western blotting (e.g., phosphorylated ERK levels).
Use molecular docking to correlate structural features (e.g., chlorophenyl orientation) with activity .
Advanced: What methodologies optimize reaction yields during triazolo-pyrimidine ring formation?
Low yields often stem from incomplete cyclization or side reactions. Optimization strategies include:
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. DBU) to enhance cyclization efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 10 hours to 2 hours) while maintaining >80% yield .
Q. Key Findings :
- LogP : 2.5 (chlorophenyl) vs. 1.8 (methoxyphenyl).
- Solubility : <10 µg/mL in water; >50 µg/mL in 0.1N HCl .
Basic: What analytical techniques are critical for assessing purity and stability?
- HPLC-DAD : Quantify impurities (<0.1% threshold) using C18 columns (acetonitrile/water gradient).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>250°C indicates thermal stability).
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
Advanced: How can computational chemistry aid in understanding reaction mechanisms?
DFT calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example:
- Cyclization Mechanism : Identify rate-limiting steps (e.g., nucleophilic attack by triazole nitrogen).
- Solvent Effects : Simulate DMF’s role in stabilizing charged intermediates.
- Kinetic Isotope Effects (KIE) : Predict isotopic labeling outcomes to validate mechanisms .
Basic: What safety precautions are recommended for handling this compound?
While specific GHS data are limited, general precautions include:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential dust formation.
- Waste Disposal : Neutralize acidic byproducts before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
